molecular formula C6H12ClNO2 B13327871 (S)-4-Aminohex-5-enoic acid hydroChloride

(S)-4-Aminohex-5-enoic acid hydroChloride

Cat. No.: B13327871
M. Wt: 165.62 g/mol
InChI Key: FBNKOYLPAMUOHS-NUBCRITNSA-N
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Description

(S)-4-Aminohex-5-enoic acid hydrochloride is a chemical compound with a unique structure that includes an amino group and an unsaturated carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Aminohex-5-enoic acid hydrochloride typically involves the reaction of specific precursors under controlled conditions. One common method involves the use of amino acids as starting materials, which are then subjected to a series of chemical reactions to introduce the desired functional groups. The reaction conditions often include the use of catalysts, specific temperatures, and pH levels to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully monitored and controlled. The use of automated systems and advanced analytical techniques ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Aminohex-5-enoic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.

    Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: In this reaction, one functional group is replaced by another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired outcome.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

(S)-4-Aminohex-5-enoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and other proteins.

    Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its use in drug development.

    Industry: The compound is used in the production of various chemicals and materials, contributing to advancements in industrial processes.

Mechanism of Action

The mechanism of action of (S)-4-Aminohex-5-enoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobutyric acid (GABA): A neurotransmitter in the central nervous system.

    6-Aminocaproic acid: Used in medicine to reduce bleeding.

    4-Aminobenzoic acid: A precursor in the synthesis of folic acid.

Uniqueness

(S)-4-Aminohex-5-enoic acid hydrochloride is unique due to its specific structure, which includes an unsaturated carbon chain and an amino group. This structure allows it to participate in a variety of chemical reactions and interact with biological systems in ways that similar compounds may not.

Properties

Molecular Formula

C6H12ClNO2

Molecular Weight

165.62 g/mol

IUPAC Name

(4S)-4-aminohex-5-enoic acid;hydrochloride

InChI

InChI=1S/C6H11NO2.ClH/c1-2-5(7)3-4-6(8)9;/h2,5H,1,3-4,7H2,(H,8,9);1H/t5-;/m1./s1

InChI Key

FBNKOYLPAMUOHS-NUBCRITNSA-N

Isomeric SMILES

C=C[C@H](CCC(=O)O)N.Cl

Canonical SMILES

C=CC(CCC(=O)O)N.Cl

Origin of Product

United States

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